N-cyclohexyl-N'-(1-methylhexyl)urea is an organic compound that belongs to the urea family, characterized by the presence of a urea functional group. Its molecular formula is , and it has a molecular weight of 240.38 g/mol. This compound is utilized in various scientific research applications due to its unique chemical properties and potential biological activities.
N-cyclohexyl-N'-(1-methylhexyl)urea is classified as an organic compound, specifically a substituted urea. It is recognized for its role in organic synthesis and potential biological applications, including enzyme inhibition and protein interactions.
The synthesis of N-cyclohexyl-N'-(1-methylhexyl)urea typically involves the reaction of cyclohexylamine with 1-methylhexyl isocyanate. This reaction can be represented as follows:
The reaction is generally conducted under controlled conditions to optimize yield and purity. Common solvents used include dichloromethane or toluene, with the temperature maintained between 0-5°C to control the reaction rate. In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability.
N-cyclohexyl-N'-(1-methylhexyl)urea features a cyclohexyl group and a 1-methylhexyl group attached to the nitrogen atoms of the urea functional group. The structural representation can be summarized as follows:
The compound's structural data indicates significant steric hindrance due to the bulky groups, which may influence its reactivity and interactions with biological targets.
N-cyclohexyl-N'-(1-methylhexyl)urea can undergo various chemical reactions:
The conditions for these reactions vary based on the reagents used. For example:
The mechanism of action of N-cyclohexyl-N'-(1-methylhexyl)urea involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, leading to various biological effects depending on the context of its application. The precise pathways remain under investigation, but its structural characteristics suggest potential interactions with biological macromolecules.
Property | Value |
---|---|
CAS Number | 303092-00-4 |
Molecular Formula | |
Molecular Weight | 240.38 g/mol |
IUPAC Name | 1-cyclohexyl-3-heptan-2-ylurea |
InChI Key | DOHSYLIAVBYZPU-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCC(C)NC(=O)NC1CCCCC1 |
N-cyclohexyl-N'-(1-methylhexyl)urea has several scientific research applications:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: